

TTT-3002 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: TTT 3002

Cat. No.: B15578886

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Abstract

TTT-3002 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] This document provides detailed protocols for essential in vitro assays to characterize the activity of TTT-3002, including its inhibitory effect on FLT3 autophosphorylation, its anti-proliferative activity, and its ability to induce apoptosis in leukemia cell lines harboring FLT3 mutations.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a key regulator of hematopoiesis, and activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are common drivers of AML pathogenesis.[1] TTT-3002 has emerged as a promising therapeutic candidate due to its potent inhibition of both wild-type and mutated FLT3, including the frequently observed D835Y mutation.[1] The following protocols are designed for researchers, scientists, and drug development professionals to reliably assess the in vitro efficacy of TTT-3002 and similar FLT3 inhibitors.

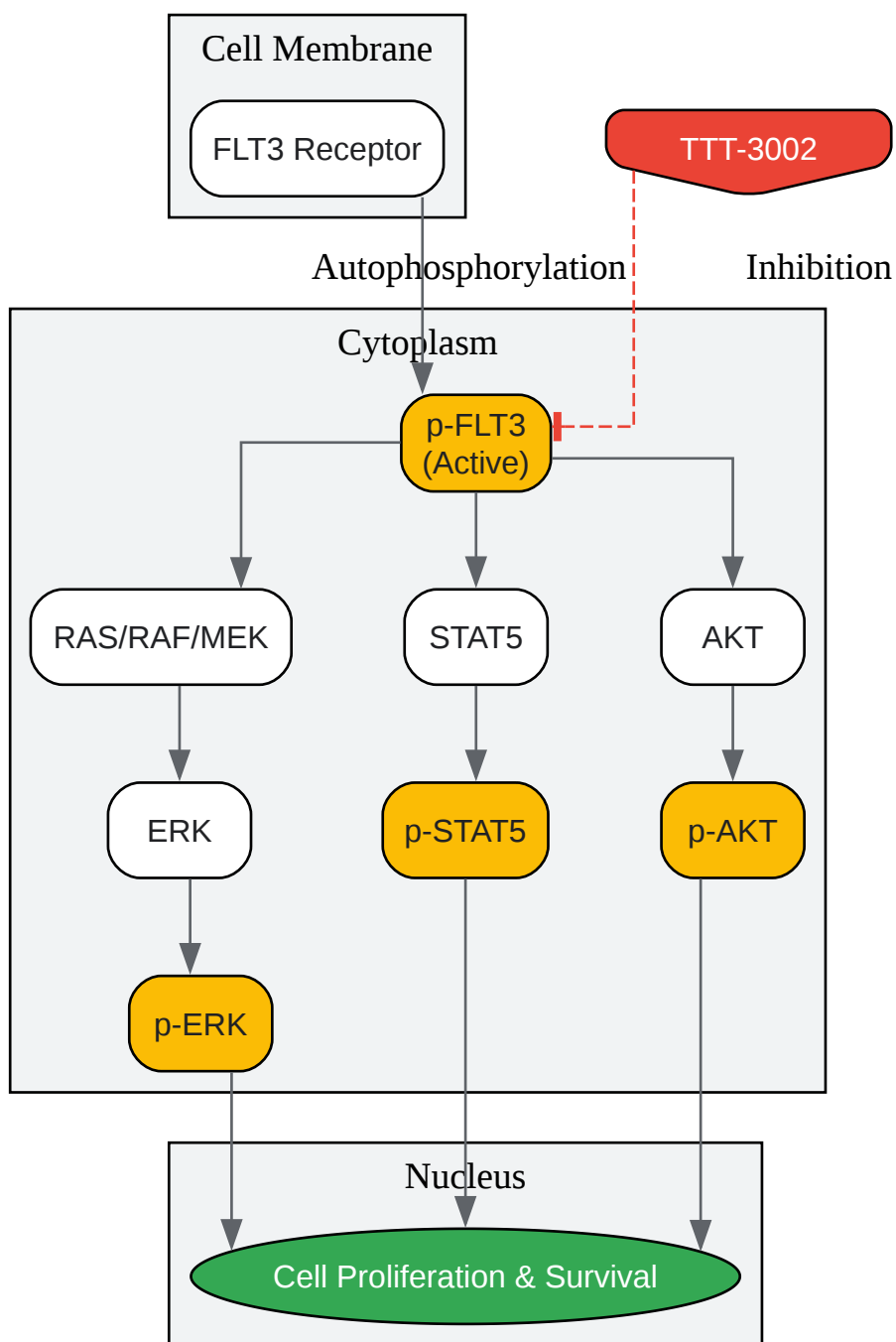
Data Presentation

Table 1: In Vitro Efficacy of TTT-3002 in FLT3-mutant AML Cell Lines

Assay Type	Cell Line	Mutation Status	IC50 / EC50	Reference
FLT3 Autophosphorylation	Molm14	FLT3-ITD	100 - 250 pM	[1]
FLT3 Autophosphorylation	MV4-11	FLT3-ITD	100 - 250 pM	[1]
Cell Proliferation	Molm14	FLT3-ITD	490 - 920 pM	[1]
Cell Proliferation	MV4-11	FLT3-ITD	490 - 920 pM	[1]
Apoptosis	Ba/F3-FLT3/ITD	FLT3-ITD	Induces apoptosis at nanomolar concentrations	[2]

Signaling Pathway and Mechanism of Action

TTT-3002 exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor. This blockade of FLT3 autophosphorylation leads to the downregulation of critical downstream pro-survival and proliferative signaling pathways, including the STAT5, AKT, and MAPK pathways. Inhibition of these pathways ultimately results in cell cycle arrest and induction of apoptosis in FLT3-dependent leukemia cells.



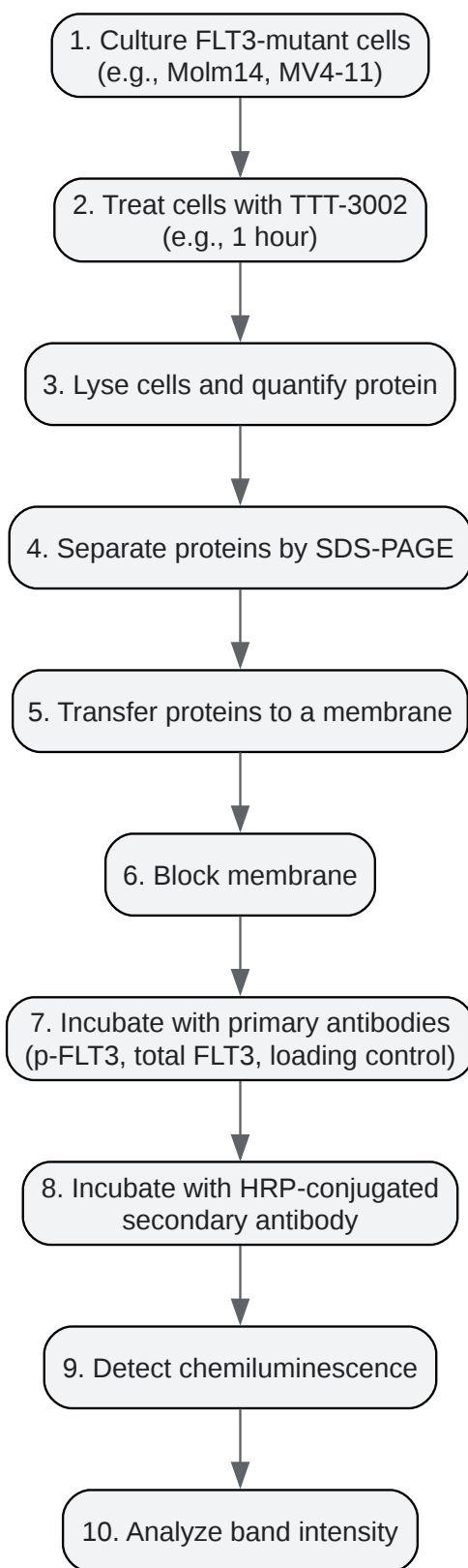
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Caption: TTT-3002 inhibits FLT3 autophosphorylation and downstream signaling.

Experimental Protocols

Western Blot for FLT3 Phosphorylation

This protocol details the assessment of TTT-3002's ability to inhibit FLT3 autophosphorylation in FLT3-mutant cell lines.



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Caption: Workflow for Western blot analysis of FLT3 phosphorylation.

Materials:

- FLT3-mutant cell lines (e.g., Molm14, MV4-11)
- TTT-3002
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-GAPDH or anti- β -actin
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

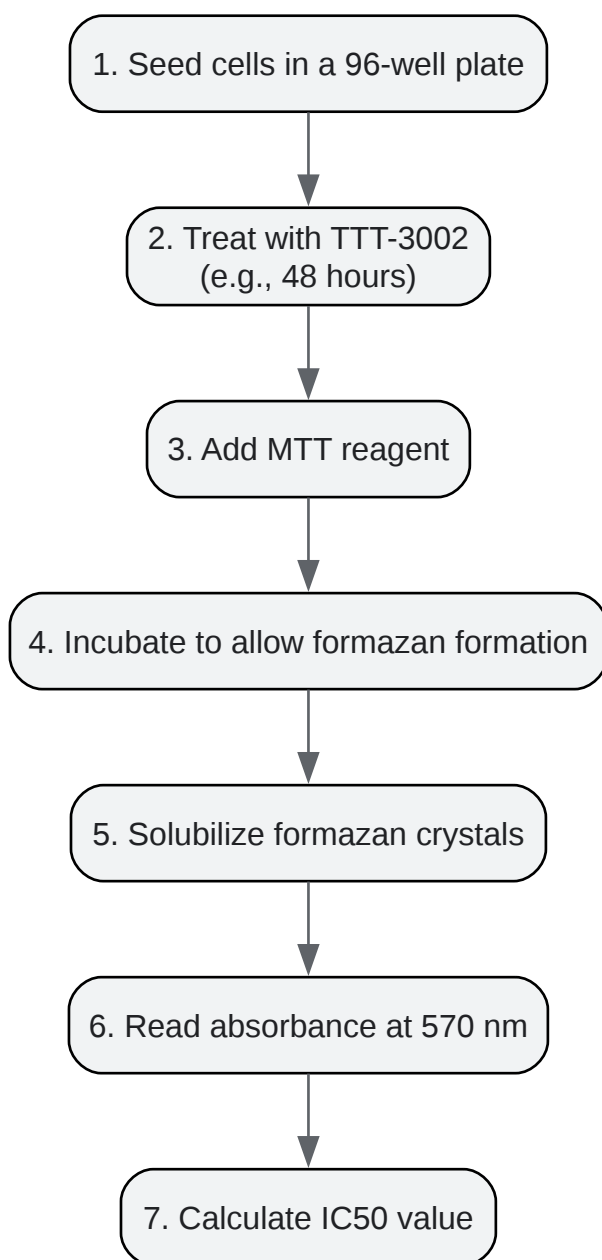
Procedure:

- Cell Treatment: Seed FLT3-mutant cells and treat with varying concentrations of TTT-3002 or vehicle control (e.g., DMSO) for 1 hour at 37°C.[\[2\]](#)[\[3\]](#)

- **Cell Lysis:** Harvest and lyse the cells in ice-cold lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and prepare samples with Laemmli buffer.
- **SDS-PAGE and Transfer:** Separate protein lysates by SDS-PAGE and transfer to a membrane.
- **Blocking and Antibody Incubation:** Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an ECL substrate and a chemiluminescence imager.
- **Analysis:** Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.

Cell Proliferation (MTT) Assay

This assay measures the effect of TTT-3002 on the proliferation of leukemia cells.



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Caption: Workflow for the MTT cell proliferation assay.

Materials:

- Leukemia cell lines (e.g., Molm14, MV4-11, Ba/F3-FLT3/ITD)
- TTT-3002

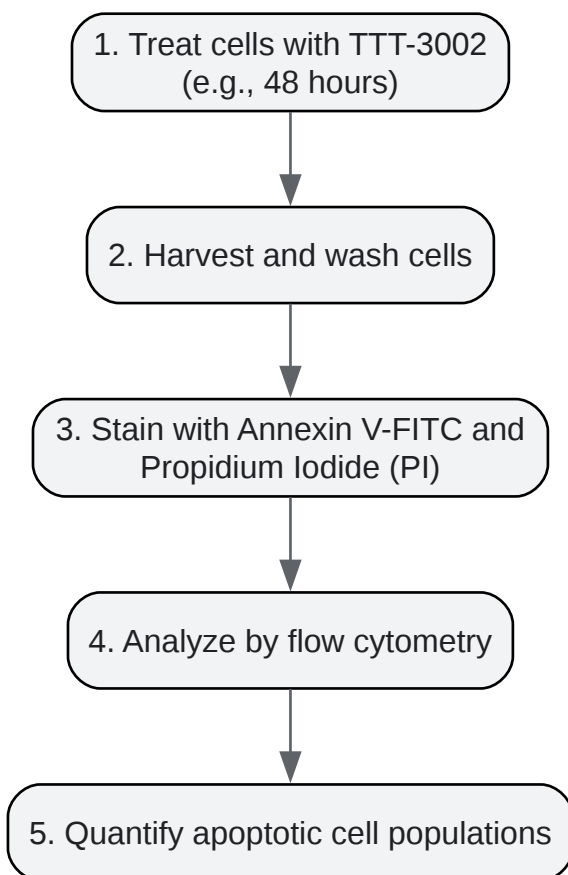
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Compound Treatment: Treat the cells with a serial dilution of TTT-3002 for 48 hours.[\[2\]](#)[\[4\]](#)
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Apoptosis (Annexin V) Assay

This protocol uses Annexin V staining and flow cytometry to quantify apoptosis induced by TTT-3002.



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Caption: Workflow for the Annexin V apoptosis assay.

Materials:

- Leukemia cell lines
- TTT-3002
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with TTT-3002 for 48 hours.[2]
- Cell Harvesting: Harvest the cells and wash them with cold PBS.

- **Staining:** Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of TTT-3002. These assays are crucial for determining the potency and mechanism of action of TTT-3002 and can be adapted for the evaluation of other FLT3 inhibitors in a preclinical research setting. Consistent application of these methods will yield reliable and reproducible data to support the development of novel targeted therapies for AML.

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References

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